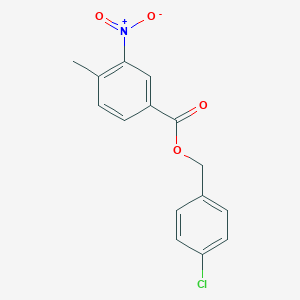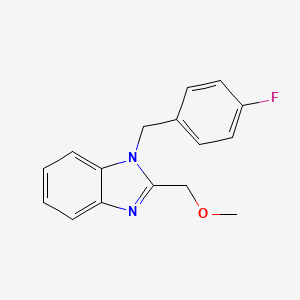![molecular formula C19H22N2O2S B5784437 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine, also known as MeOPP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MeOPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have various biochemical and physiological effects in the body. In animal models, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has also been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage. In addition, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has some limitations as well. For example, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. Another direction is to study its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine, as well as its safety profile in humans. Overall, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with phenylthioacetic acid in the presence of a coupling reagent. The resulting product is a white crystalline powder with a melting point of 132-134°C. The purity of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine can be determined by chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been studied for its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. In cancer research, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study conducted on human lung cancer cells, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine was found to induce cell cycle arrest and decrease cell viability. In depression and anxiety research, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In a study conducted on mice, 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine was found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXNXCPVXTORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)




![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)


![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)

![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)